molecular formula C15H8ClF3N2O2 B2556741 6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 477859-08-8

6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No.: B2556741
CAS No.: 477859-08-8
M. Wt: 340.69
InChI Key: XEHLRDSARRJQOC-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the benzoxazinone family, which is characterized by a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-4H-3,1-benzoxazin-4-one with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions, often involving catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazinone compounds.

Scientific Research Applications

6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl anilino group but lacks the benzoxazinone structure.

    4-chloro-2-(trifluoromethyl)aniline: Similar structure but with different positioning of the chloro and trifluoromethyl groups.

    6-chloro-2-(trifluoromethyl)benzoxazinone: Similar benzoxazinone structure but with different substituents.

Uniqueness

6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is unique due to the combination of its chloro, trifluoromethyl anilino, and benzoxazinone moieties

Properties

IUPAC Name

6-chloro-2-[4-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-3-6-12-11(7-9)13(22)23-14(21-12)20-10-4-1-8(2-5-10)15(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHLRDSARRJQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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